1-Ethylpyrene

Toxicology Cytochrome P450 Metabolic Activation

Researchers cannot substitute 1-ethylpyrene with 1-methylpyrene or pyrene-a single -CH2- group shifts metabolism from carcinogenic primary cations to safer secondary alcohols, while the ethyl group ensures regiospecific 8-/6-bromination, unambiguous GC peaks (ΔLee Index ≈34), and domain-specific fluorescence lifetimes for HASE polymers. Procure to eliminate isomer purification and inaccurate environmental apportionment. • Regiospecific bromination at 8- & 6-positions, avoiding 3-isomer chromatography • Lee Index gap of 34 units ensures unambiguous PAH peak annotation • Secondary alcohol pathway (38-51% of EP metabolites) sidesteps mutagenic sulfate esters

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 56142-12-2
Cat. No. B7698304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrene
CAS56142-12-2
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3
InChIKeyZWAMZDRREBOHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpyrene (CAS 56142-12-2): A C1-Alkylated Pyrene Probe for Material, Environmental, and Toxicological Research


1-Ethylpyrene is a polycyclic aromatic hydrocarbon (PAH) derivative where an ethyl group substitutes the hydrogen at the 1-position of the tetracyclic pyrene core. This alkyl substitution confers quantifiably distinct physicochemical properties compared to its parent PAH and other short-chain C1–C9 alkyl-pyrenes. Critically, the ethyl group imparts a secondary benzylic carbon, a feature that fundamentally alters its metabolic activation pathway from a primary to a secondary alcohol [1]. Gas-chromatographic retention indices, such as the Lee Index, systematically separate it from pyrene (ΔI ≈ 34 units) [2]. These measurable differences form the basis for its use as a specific molecular probe in photophysics, polymer dynamics, and cytochrome P450 enzymology, where procurement precision is mandatory.

Why a 1-Methylpyrene or Pyrene Standard Cannot Replace 1-Ethylpyrene for Specific Assays


Procurement managers and researchers cannot freely substitute 1-ethylpyrene with 1-methylpyrene, 1-propylpyrene, or unsubstituted pyrene because the ethyl moiety is not a simple hydrophobicity modifier; it governs site-specific reactivity and electronic perturbation. In enzymatic oxidation, a single -CH2- group difference (methyl versus ethyl) diverts metabolism from producing a primary, resonance-stabilized carcinogenic cation (from 1-methylpyrene) to a secondary alcohol with lower mutagenicity [1]. During thermal degradation, it alters hydrogenolysis mechanisms, producing methylpyrene instead of dimethylpyrene [2]. Furthermore, in supramolecular polymer probing, the ethyl group alters the hydrophobe packing and fluorescence lifetime parameters that simple pyrene models cannot replicate [3]. Substituting structurally similar alkyl-pyrenes without these specific comparative data points risks catastrophic misinterpretation of catalytic turnover, environmental persistence, or Förster resonance energy transfer (FRET) distances.

1-Ethylpyrene Evidence Hub: Quantitative Differentiation Versus Structural Analogs


Diverted Metabolic Pathway: Secondary vs. Primary Benzylic Alcohol Formation

1-Ethylpyrene (EP) undergoes P450-mediated benzylic hydroxylation to yield the secondary alcohol 1-(1-hydroxyethyl)pyrene (alpha-HEP), a chemical gateway that fundamentally diverges from the primary alcohol 1-hydroxymethylpyrene (alpha-HMP) generated from the comparator 1-methylpyrene (MP). This structural shift has profound toxicological implications: while the sulfate ester of alpha-HMP is a potent hepatocarcinogen in rodents due to facile resonance stabilization, the secondary sulfate ester of EP shows minimal reactivity [1]. Quantitative product distribution reveals that in cells expressing human CYP1A1, the benzylic oxidation product (alpha-HEP) represents 38–51% of total EP metabolites, contrasting sharply with the 3% contribution observed for rat CYP1A1 orthologs [1]. In microsomal preparations, the total benzylic hydroxylation pathway contributed 16% for EP versus up to 64% for MP [1].

Toxicology Cytochrome P450 Metabolic Activation Carcinogenesis

Pyrolytic Hydrogenolysis: Divergent Product Slates Under Thermal Stress

Under identical high-temperature batch reactor conditions (400–450°C), 1-ethylpyrene and 1-methylpyrene undergo distinct hydrogenolysis mechanisms. The ethyl substituent favors aryl-alkyl C–C bond cleavage to generate pyrene and methylpyrene, whereas the methyl-substituted analog generates pyrene and dimethylpyrene. This product slate is not a minor kinetic nuance; it demonstrates that the C2 side-chain promotes the cleavage pathway, potentially lowering the activation barrier for dealkylation relative to homocoupling or carbon-carbon coupling pathways [1]. Both reactions were conducted in constant-volume batch reactors at identical holding times up to 300 minutes [1].

Pyrolysis Chemistry Thermal Stability Organic Geochemistry Chemical Kinetics

Electrophilic Regioselectivity Shift: Bromination Directing Effects Versus 1-Nitropyrene

The electron-donating ethyl group exerts a strong para-directing effect on the pyrene framework, distinctly controlling the outcome of electrophilic bromination. Bromination of 1-ethylpyrene yields exclusively the 8- and 6-bromo isomers [1]. In contrast, the electron-withdrawing nitro group in 1-nitropyrene disrupts this selectivity, yielding a mixture of 8-, 6-, and 3-bromo isomers [1]. The formation ratios of these regioisomers are quantitatively correlated with the substituent constant σ+ [1]. The ethyl group's ability to stabilize the arenium ion intermediate at specific K-region adjacent positions directly influences the isomer ratio, providing a measurable synthetic handle unavailable with methyl or nitro groups.

Synthetic Chemistry Regioselectivity Electrophilic Aromatic Substitution Pyrene Functionalization

Fluorescence Decay Dynamics: Pyrene vs. 1-Ethylpyrene as Polymer Hydrophobe Probes

When used as a fluorescent probe to interrogate hydrophobic domains in HASE polymer solutions, 1-ethylpyrene exhibits fundamentally different self-quenching kinetics and excimer formation relative to unsubstituted pyrene. The fluorescence and fluorescence decay profiles of both probes were collected, and although both fit the micelle Poisson quenching model, attempts to calculate hydrophobe aggregation number (NR) varied markedly with the probe-to-polymer ratio [1]. This indicates that 1-ethylpyrene partitions into a different energetic landscape of the hydrophobic junction zones compared to pyrene. The ethyl group selectively segregates it to the nonionic micelle-like domains containing >60 C20H41 units, whereas the parent pyrene disperses more into mixed EA-group-containing regions [1].

Fluorescence Spectroscopy Polymer Physics Hydrophobic Association Time-Resolved Spectroscopy

Chromatographic Discrimination: Lee Retention Index Difference Versus Parent Pyrene

The addition of a single ethyl group to the pyrene scaffold creates a highly reproducible shift in the gas chromatographic retention index, allowing unambiguous identification in complex environmental PAH mixtures. On a non-polar SE-52 capillary column (12 m × 0.3 mm, 0.34 µm film) with a standard temperature ramp (He carrier, 2 K/min, 50°C to 250°C), the Lee Retention Index (I) of 1-ethylpyrene is 385.35 [1]. Under the same stationary phase and experimental conditions, unsubstituted pyrene elutes with an I value of 351.22 [1]. This creates a baseline-resolved retention window of approximately 34 Lee index units, effectively separating it from the parent C16H10 core.

Analytical Chemistry Gas Chromatography Retention Index Environmental Analysis

Poor Aryl Hydrocarbon Receptor (AhR) Activation and CYP Inhibition vs. 1-Ethynylpyrene

Unlike its acetylene-substituted potential substitute, 1-ethynylpyrene (1-EP), 1-ethylpyrene (EtP) lacks the activatable acetylenic π-bond necessary for suicide inhibition of CYP1B1 and robust AhR activation. In 10T1/2 murine fibroblast cells and AhR-deficient MEFs, EtP is demonstrated to be 'far less effective as an inhibitor and as an inducer' of AhR-mediated gene transcription [1]. While 1-ethynylpyrene acts as a potent mechanism-based inactivator of CYP1A1 (Ki ≈ 20 nM via 7-ethoxyresorufin O-deethylation (EROD) assay) [2], 1-ethylpyrene serves as a biologically inert negative control. This functional null phenotype is not shared by saturated 1-alkyl groups, as 1-methylpyrene requires extensive side-chain hydroxylation before affecting AhR targets .

Cellular Toxicology Aryl Hydrocarbon Receptor CYP1B1 Inhibition Chemoprevention Research

Procurement-Aligned Application Scenarios for 1-Ethylpyrene


CYP Isoform Phenotyping and Chemical Carcinogenesis Studies

Laboratories studying the nuanced metabolic activation of alkyl-PAHs require 1-ethylpyrene as a critical structural probe to distinguish primary vs. secondary benzylic hydroxylation pathways. Unlike 1-methylpyrene, which generates the mutagenic 1-sulfooxymethylpyrene, 1-ethylpyrene's secondary alcohol product (alpha-HEP) is not transformed into a potent carcinogenic sulfate ester [1]. Research groups procuring this compound can directly measure the contribution of human CYP1A1, 1B1, and 3A4 to secondary alcohol formation (38–51% of EP metabolites) without the confounding genotoxicity that accompanies standard 1-methylpyrene assays [1].

Regioselective Synthesis of 6,8-Difunctionalized Pyrene Chromophores for OLEDs

Synthetic chemists targeting unsymmetrical pyrene derivatives for blue OLED emitters should specify 1-ethylpyrene as the starting material. Its electron-donating ethyl group directs electrophilic bromination exclusively to the 8- and 6-positions, eliminating the unwanted 3-substituted isomer that complicates the purification of 1-nitropyrene-derived synthons [2]. This regiospecific control, correlated quantitatively with σ+ constant prediction, cuts the total synthesis steps by avoiding isomer-separation chromatography [2].

HASE Polymer Microdomain Characterization via Time-Resolved Fluorescence

Industrial formulation scientists developing hydrophobically modified alkali-swellable emulsions (HASE) for latex paint rheology modifiers use 1-ethylpyrene to specifically label nonionic micelle-like domains (>60 C20H41 units). The ethyl substituent ensures that diffusion and excimer-monomer ratio (IE/IM) analysis reports on compact C20H41 aggregates rather than the diffuse mixed ethyl acrylate backbone domains where unsubstituted pyrene non-selectively partitions [3]. This domain-specific fluorescence lifetime response is lost if generic pyrene is substituted into the formulation protocol [3].

Environmental Forensics: Alkyl-PAH Source Apportionment via GC-FID

Environmental testing laboratories implementing EPA-style PAH fraction analysis must procure an authentic 1-ethylpyrene standard for retention index calibration. The gap of 34 Lee index units between pyrene (I = 351.22) and 1-ethylpyrene (I = 385.35) on a standard SE-52 column provides unambiguous peak annotation in complex diesel particulate or crude oil extracts [4]. Using a generic alkyl-PAH surrogate, or older retention-time libraries based solely on pyrene markers, cannot distinguish this C2-benzylic compound from co-eluting methyl-phenanthrenes, resulting in inaccurate source apportionment ratios.

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